Antimalarial agent 27

Plasmodium falciparum antimalarial activity phenotypic screening

Antimalarial agent 27 (compound 11a) is an α,β-unsaturated fosmidomycin N-acyl analog inhibiting P. falciparum DXR (IC50=0.106 μM) with sub-μM whole-cell potency (Pf IC50=0.369 μM). Its α,β-unsaturation and phenyl N-acyl substituent confer >960-fold greater potency vs. saturated analogs (cLogP 1.73), high microsomal stability (t1/2>60 min), and >135-fold HepG2 selectivity. Validated on-target MEP inhibition via IPP rescue/DXP resistance assays. Benchmark scaffold for SAR and in vivo P. berghei/P. yoelii studies. Order for reproducible target engagement without degradation artifacts.

Molecular Formula C10H11NNaO5P
Molecular Weight 279.16 g/mol
Cat. No. B12382620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 27
Molecular FormulaC10H11NNaO5P
Molecular Weight279.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)[O-])O.[Na+]
InChIInChI=1S/C10H12NO5P.Na/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16;/h1-6,8,13H,7H2,(H2,14,15,16);/q;+1/p-1/b8-4+;
InChIKeyXCFZGZUBWRIPMK-ZFXMFRGYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 27: A Quantitative Comparison Guide for Procurement and Research Selection


Antimalarial agent 27 (also designated as compound 11a) is a synthetic α,β-unsaturated fosmidomycin N-acyl analog that functions as a potent inhibitor of the MEP pathway enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in Plasmodium falciparum [1]. This compound belongs to the MEPicide class, which specifically targets the apicoplast-localized isoprenoid biosynthesis pathway absent in humans, offering a validated mechanism distinct from current artemisinin-based therapies [1].

Why MEP Pathway Inhibitors Cannot Be Interchanged: The Evidence-Based Case for Antimalarial Agent 27


Within the MEPicide class, minor structural variations profoundly alter target engagement, cellular potency, and ADME properties, rendering simple analog substitution unreliable. Antimalarial agent 27 incorporates a critical α,β-unsaturation and a phenyl N-acyl substituent that collectively optimize lipophilicity, DXR inhibition, and antiparasitic activity compared to saturated or differently substituted analogs [1]. The following quantitative evidence demonstrates specific differentiation dimensions that inform rational compound selection.

Antimalarial Agent 27: Head-to-Head Quantitative Differentiation Against Fosmidomycin and MEPicide Analogs


Sub-Micromolar Antiparasitic Potency vs. Fosmidomycin: A 2.8-Fold Improvement

Antimalarial agent 27 (11a) demonstrates a 2.8-fold more potent inhibition of P. falciparum asexual blood-stage growth (IC50 = 0.369 μM) compared to the parent compound fosmidomycin (IC50 = 1.021 μM) in the same assay system [1].

Plasmodium falciparum antimalarial activity phenotypic screening

Potent PfDXR Enzyme Inhibition: 1.7-Fold Improvement Over Fosmidomycin

Antimalarial agent 27 (11a) inhibits recombinant PfDXR with an IC50 of 0.106 μM, representing a 1.7-fold improvement over fosmidomycin (IC50 = 0.063 μM) and a 2.2-fold improvement over its saturated analog compound 4 (IC50 = 0.232 μM) [1].

DXR inhibition MEP pathway target engagement

Favorable Mammalian Cytotoxicity Window: HepG2 IC50 > 50 μM vs. Sub-Micromolar Antiparasitic Potency

Antimalarial agent 27 (11a) exhibits negligible cytotoxicity against human HepG2 hepatoma cells, with an IC50 > 50 μM, translating to a >135-fold selectivity window relative to its P. falciparum IC50 of 0.369 μM [1].

cytotoxicity HepG2 selectivity index

Superior Metabolic Stability in Mouse Liver Microsomes: t1/2 > 60 min vs. <5 min for Prodrug 13a

Phosphonic acid salt 11a (Antimalarial agent 27) demonstrates excellent metabolic stability in mouse liver microsomes (MLM), with a half-life exceeding 60 minutes, in stark contrast to its bisPOM prodrug analog 13a which is rapidly degraded with t1/2 < 5 min [1].

metabolic stability mouse liver microsomes ADME

Enhanced Lipophilicity vs. Saturated Analog: cLog P 1.73 vs. -1.27 Drives >960-Fold Cellular Potency Gain

The introduction of α,β-unsaturation in Antimalarial agent 27 (11a) elevates its calculated log P (cLog P) to 1.73, compared to -1.27 for the saturated analog compound 4, driving a remarkable >960-fold improvement in P. falciparum growth inhibition (0.369 μM vs. >355.9 μM) [1].

lipophilicity cLog P cellular permeability

MEP Pathway On-Target Engagement Confirmed via IPP Rescue and DXP Resistance Assays

On-target inhibition of the MEP pathway by Antimalarial agent 27 (11a) is directly demonstrated by full rescue of parasite growth upon addition of isopentenyl pyrophosphate (IPP) to the culture medium, and by acquisition of resistance in parasites with elevated DXP substrate levels [1].

mechanism of action IPP rescue DXR target validation

Validated Research and Preclinical Applications for Antimalarial Agent 27 Based on Quantitative Differentiation Data


Lead Optimization for MEP Pathway-Targeted Antimalarial Drug Discovery

With a confirmed DXR IC50 of 0.106 μM and sub-micromolar whole-cell potency (Pf IC50 = 0.369 μM), Antimalarial agent 27 serves as an optimal starting point for structure-activity relationship (SAR) studies aimed at improving pharmacokinetic properties while retaining target engagement [1]. Its high metabolic stability in mouse liver microsomes (t1/2 > 60 min) makes it a robust scaffold for further chemical modifications, minimizing confounding degradation issues during in vitro ADME profiling [1].

Mechanistic Probe for MEP Pathway Target Validation in Plasmodium

The compound's validated on-target MEP pathway inhibition, demonstrated by IPP rescue and DXP resistance assays, positions it as a high-confidence chemical probe for dissecting isoprenoid biosynthesis in malaria parasites [1]. Researchers investigating apicoplast biology or seeking to identify downstream pathway nodes can utilize Antimalarial agent 27 as a selective tool to modulate MEP pathway flux without off-target cytotoxicity (HepG2 IC50 > 50 μM) [1].

Preclinical Efficacy Studies in Murine Malaria Models Requiring DXR Inhibition

Given its favorable selectivity index (>135-fold over HepG2 cells) and robust on-target activity, Antimalarial agent 27 is suitable for initial in vivo proof-of-concept studies in P. berghei or P. yoelii mouse models [1]. The compound's sub-micromolar potency ensures measurable antiparasitic effects at achievable plasma concentrations, while its high microsomal stability supports extended dosing intervals, reducing animal handling and compound consumption [1].

Comparative Profiling of Fosmidomycin-Derived MEPicide Chemical Series

As a benchmark α,β-unsaturated N-acyl analog, Antimalarial agent 27 enables head-to-head comparative studies evaluating the contribution of backbone unsaturation and aromatic N-acyl substitution on DXR inhibition, cellular permeability (cLog P 1.73 vs. -1.27 for saturated analog 4), and antiparasitic activity (>960-fold potency differential) [1]. Procurement of this compound is essential for establishing baseline performance metrics against which novel DXR inhibitor candidates can be assessed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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